Propionic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propanoyl propanoate | |
|---|---|---|
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InChI |
InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3 | |
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InChI Key |
WYVAMUWZEOHJOQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCC(=O)OC(=O)CC | |
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Molecular Formula |
C6H10O3, Array | |
| Record name | PROPIONIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID1027007 | |
| Record name | Propanoic anhydride | |
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Molecular Weight |
130.14 g/mol | |
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Physical Description |
Propionic anhydride is a colorless liquid with a pungent odor. Flash point 165 °F. Density 8.4 lb /gal. Corrosive to metals and tissue., Liquid, Colorless liquid with a pungent odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
336 °F at 760 mmHg (USCG, 1999), 170 °C, 167 °C | |
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Flash Point |
145 °F (USCG, 1999), 165 °F (74 °C) (Open Cup), 145 °F (63 °C) (Closed Cup), 63 °C c.c. | |
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Solubility |
Decomposed by water; soluble in methanol, ethanol, ether and chloroform, Soluble in alkalies, Miscible with ether; slightly soluble in carbon tetraachloride, Solubility in water: reaction | |
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Density |
1.01 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 20 °C, Relative density (water = 1): 1.01 | |
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Vapor Density |
4.49 (Air = 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
1.36 [mmHg], VP: 1 mm Hg at 20.6 °C, 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |
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Color/Form |
Colorless liquid | |
CAS No. |
123-62-6 | |
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Melting Point |
-45 °F (USCG, 1999), -45 °C | |
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Synthesis and Manufacturing Methodologies of Propionic Anhydride
Traditional Synthetic Routes
Traditional methods for synthesizing propionic anhydride (B1165640) have been well-established for decades. These routes often involve reactions with acyl halides, dehydration of the parent carboxylic acid, or pathways involving ketene (B1206846) intermediates.
Dehydration of Propionic AcidThe removal of a water molecule from two molecules of propionic acid is a direct and common route to propionic anhydride.
Thermal Dehydration: The primary industrial route involves the thermal dehydration of propionic acid. wikipedia.org This process typically requires high temperatures to drive off the water formed during the reaction, shifting the equilibrium toward the anhydride product. nih.gov
Chemical Dehydration: Dehydrating agents can facilitate this conversion under milder conditions. Ketene (ethenone) has been used to dehydrate propionic acid, producing this compound and acetic acid as a byproduct. wikipedia.orgbrainly.in
Catalytic Pyrogenic Dehydration: A specialized vapor-phase process involves the pyrogenic dehydration of propionic acid at temperatures not exceeding 1100°F (approximately 593°C). google.com This method utilizes a dehydration catalyst, such as mono-sodium phosphate, and is performed in the presence of an inert organic diluent like benzene. google.com The diluent forms an azeotrope with the water produced, aiding in its rapid removal and preventing the hydrolysis of the newly formed anhydride, thereby minimizing decomposition and improving yield. google.com
Advanced and Catalytic Synthesis
Modern synthetic efforts focus on catalytic processes that offer improved efficiency, selectivity, and sustainability. These methods often involve the carbonylation of simple, inexpensive starting materials.
Catalyst Development for Enhanced Selectivity and YieldThe development of effective catalysts is crucial for the economic viability of advanced synthesis routes. For this compound, significant progress has been made with catalysts based on transition metals, particularly nickel. These catalysts enable reactions under specific temperature and pressure conditions to achieve high conversion rates and yields.
Nickel-based Catalysts (e.g., Nickel Carbonyl, Nickel Propionate)Nickel-based catalysts are highly effective for the synthesis of this compound via the Reppe carbonylation process.wikipedia.orgnih.govThis reaction involves the carbonylation of ethylene (B1197577) in the presence of propionic acid and carbon monoxide.sciencemadness.orgwikipedia.org
The general reaction is: CH₂=CH₂ + CH₃CH₂CO₂H + CO → (CH₃CH₂CO)₂O sciencemadness.orgwikipedia.org
Both nickel carbonyl (Ni(CO)₄) and substances that form it under reaction conditions, such as nickel salts of organic carboxylic acids like nickel propionate (B1217596), are preferred catalysts. wikipedia.orggoogle.com These nickel-containing catalysts are noted for their high activity. google.com Studies have demonstrated that this synthesis is effective at pressures ranging from 25 to 2000 atmospheres and temperatures between 200°C and 350°C. google.com The process can be run continuously, and research has focused on optimizing conditions to maximize conversion and yield. google.comacs.org For example, one continuous-flow process using a nickel carbonyl catalyst at 263°C and 60.5 atmospheres achieved a 72% conversion of ethylene to this compound with an 88.6% yield. google.com
| Catalyst | Reactants | Temperature (°C) | Pressure (atm) | Ethylene Conversion (%) | This compound Yield (%) |
|---|---|---|---|---|---|
| Nickel Propionate | Ethylene, Propionic Acid, Carbon Monoxide | 275 - 295 | 590 - 810 | Data not specified | Data not specified, but product was successfully distilled |
| Nickel Carbonyl (Ni(CO)₄) | Ethylene, Propionic Acid, Carbon Monoxide | 263 | ~60.5 | 72 | ~88.6 |
Solid Acid Catalysts
The use of solid acid catalysts in organic synthesis represents a significant advancement over traditional homogeneous catalysts, offering advantages such as easier separation, reusability, and reduced environmental impact. In the context of reactions involving this compound, such as Friedel-Crafts acylation, solid acid catalysts have demonstrated considerable potential.
Research into the Friedel-Crafts acylation of anisole (B1667542) with this compound has highlighted the efficacy of a novel mesoporous superacid catalyst, UDCaT-5. This catalyst has shown high activity and selectivity under solvent-free conditions. In a study, the conversion of this compound and the selectivity for the desired product, 4-methoxypropiophenone, were investigated. The results indicated that with UDCaT-5, a 57% conversion of this compound could be achieved with a high selectivity of 98.6% for the para-isomer.
Table 1: Performance of UDCaT-5 in Friedel-Crafts Acylation of Anisole with this compound
| Parameter | Value |
|---|---|
| Catalyst | UDCaT-5 |
| Anisole to this compound Mole Ratio | 5:1 |
| Catalyst Loading | 0.05 g/cm³ |
| Temperature | 383 K |
| This compound Conversion | 57% |
| 4-Methoxypropiophenone Selectivity | 98.6% |
Triphenylphosphine (B44618) Oxide and Oxaloyl Chloride Systems
A highly efficient method for the synthesis of carboxylic anhydrides, including this compound, involves the use of a triphenylphosphine oxide (TPPO) and oxaloyl chloride system. This approach allows for the rapid synthesis of symmetric carboxylic anhydrides under mild and neutral conditions, resulting in high yields. wikipedia.orgsciencemadness.org
The reaction proceeds through a highly reactive intermediate, Ph3PCl2, which acts as a catalyst for the carboxylic acid salt. wikipedia.orgsciencemadness.org The general procedure involves adding oxaloyl chloride to a solution of triphenylphosphine oxide in a suitable solvent, followed by the addition of the carboxylic acid and a base such as triethylamine (B128534).
Optimization studies have identified the most effective reaction conditions. wikipedia.orgsciencemadness.org The use of acetonitrile (B52724) as a solvent has been shown to produce higher yields compared to other solvents like toluene, methylene (B1212753) chloride, and chloroform. wikipedia.orgsciencemadness.org The optimal conditions for this synthesis are summarized in the table below.
Table 2: Optimized Reaction Conditions for Anhydride Synthesis using TPPO and Oxaloyl Chloride
| Parameter | Optimal Condition |
|---|---|
| TPPO to Carboxylic Acid Ratio | 1:1 (equivalent) |
| Oxaloyl Chloride to Carboxylic Acid Ratio | 1.3:1 (equivalents) |
| Triethylamine to Carboxylic Acid Ratio | 1:1 (equivalent) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Yield | High (e.g., 93%) |
Reactive Distillation Processes for this compound Production
Reactive distillation is a prime example of process intensification, where chemical reaction and separation occur simultaneously within a single unit. This integration can lead to increased conversion, improved selectivity, and reduced energy consumption. A patented method describes the preparation of this compound through the reactive distillation of acetic anhydride and propionic acid. escholarship.orgsemanticscholar.org
This process utilizes a system comprising a reactor, a reactive distillation tower, and a this compound refining tower. escholarship.orgsemanticscholar.org Acetic anhydride and propionic acid are first reacted in the reactor, and the mixture is then fed into the reactive distillation tower. escholarship.orgsemanticscholar.org Within this tower, the reaction continues on each tray of the conversion zone while the products are simultaneously separated. escholarship.orgsemanticscholar.org Acetic acid, being the most volatile component, is removed from the top of the column, which drives the equilibrium towards the formation of this compound. escholarship.orgsemanticscholar.org The bottom product from the reactive distillation tower is then fed to a refining tower to obtain high-purity this compound. escholarship.orgsemanticscholar.org
The operating conditions of the reactive distillation process significantly influence the purity of the final product. The molar ratio of the reactants and the operating pressure of the columns are key parameters that are optimized to achieve the desired product quality. escholarship.orgsemanticscholar.org
Table 3: Influence of Operating Pressure on this compound Purity in Reactive Distillation
| Acetic Anhydride to Propionic Acid Mole Ratio | Reactive Distillation Tower Pressure (absolute) | This compound Purity |
|---|---|---|
| 0.5 | 35 kPa | 90.1% |
| 0.5 | 25 kPa | 95.3% |
| 0.5 | 15 kPa | 98.3% |
Process Intensification and Automation in Anhydride Synthesis
Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes by integrating multiple unit operations into a single apparatus, reducing equipment size, and minimizing energy consumption and waste generation. As discussed in the previous section, reactive distillation is a key strategy for process intensification in the synthesis of this compound. By combining the reaction and separation steps, the number of required equipment units is reduced, leading to lower capital and operating costs.
Sustainable Synthesis Approaches for this compound
The principles of green chemistry are increasingly influencing the design of chemical manufacturing processes. For this compound, this translates to the development of more environmentally benign production methods and the exploration of waste valorization as a source of raw materials.
Environmentally Benign Production Methods
Environmentally friendly synthesis methods for this compound focus on reducing waste, minimizing energy consumption, and using less hazardous materials. The methodologies discussed in the preceding sections contribute to these goals in several ways:
Solid Acid Catalysts : The use of heterogeneous solid acid catalysts, such as UDCaT-5, offers a greener alternative to traditional homogeneous catalysts like mineral acids or metal halides. Solid catalysts can be easily separated from the reaction mixture and potentially reused, which minimizes waste generation and simplifies product purification. Their application under solvent-free conditions further enhances their environmental credentials.
Reactive Distillation : This process intensification technique is inherently more sustainable than traditional batch processes. By integrating reaction and separation, it significantly reduces energy consumption. The continuous removal of a byproduct (acetic acid) drives the reaction to completion, leading to higher conversion rates and less unreacted starting material to be recycled or treated as waste. escholarship.orgsemanticscholar.org
Waste Valorization in Anhydride Synthesis
A key aspect of sustainable chemistry is the utilization of renewable feedstocks and the valorization of waste streams. Propionic acid, the primary precursor for the synthesis of this compound, can be produced through the fermentation of biomass and various organic wastes. This biochemical route offers a sustainable alternative to the traditional petrochemical-based synthesis of propionic acid.
Food waste, agricultural residues, and other lignocellulosic biomass can serve as feedstocks for microbial fermentation to produce propionic acid. Various microorganisms, including species of Propionibacterium, are capable of converting sugars derived from these waste materials into propionic acid. While the direct conversion of biomass-derived propionic acid to this compound is not extensively detailed in publicly available literature, the establishment of a sustainable supply chain for the precursor is a critical step. Once bio-based propionic acid is produced and purified, it can be utilized in the synthesis methodologies described earlier to produce this compound, thereby creating a value chain that begins with waste materials.
Reaction Mechanisms and Chemical Reactivity of Propionic Anhydride
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including propionic anhydride (B1165640). libretexts.org The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, followed by the elimination of a leaving group. vanderbilt.edu This two-step process, proceeding through a tetrahedral intermediate, is fundamental to understanding the reactivity of propionic anhydride. vanderbilt.eduyoutube.com
Detailed Mechanistic Pathways
The nucleophilic acyl substitution of this compound can be initiated by either neutral or negatively charged nucleophiles. youtube.commasterorganicchemistry.com
With neutral nucleophiles (e.g., alcohols, water, amines): The reaction begins with the nucleophilic attack on a carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate. youtube.com A proton transfer then occurs, typically to the leaving group, to facilitate its departure. libretexts.org
With negatively charged nucleophiles (e.g., alkoxides, carboxylates): The nucleophile directly attacks the carbonyl carbon to form an anionic tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the propionate (B1217596) leaving group. masterorganicchemistry.com
Role of Intermediates (e.g., Tetrahedral Alkoxide Intermediate)
The tetrahedral intermediate is a crucial, albeit transient, species in the nucleophilic acyl substitution mechanism. vanderbilt.eduresearchgate.net Its formation is the first step of the reaction, resulting from the nucleophile's attack on the sp2-hybridized carbonyl carbon, which then becomes sp3-hybridized. youtube.com This intermediate is characterized by a central carbon atom bonded to four substituents. gauthmath.com
The stability of the tetrahedral intermediate influences the reaction rate. The collapse of this intermediate to reform the carbonyl double bond drives the elimination of the leaving group. vanderbilt.eduyoutube.com For the reaction to proceed, the incoming nucleophile should generally be a stronger base than the leaving group. masterorganicchemistry.com
Influence of Catalysis on Reaction Pathways
The reactivity of this compound in nucleophilic acyl substitution reactions can be significantly enhanced by catalysts.
Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of the anhydride is protonated. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. byjus.commasterorganicchemistry.com The reaction then proceeds through a series of steps involving the formation of a tetrahedral intermediate, proton transfer, and elimination of the leaving group. byjus.combyjus.com
Base Catalysis and Nucleophilic Catalysis: Bases can catalyze the reaction by deprotonating a neutral nucleophile, thereby increasing its nucleophilicity. More potent catalysis is observed with nucleophilic catalysts like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). byjus.comwikipedia.org These catalysts react with the anhydride to form a more reactive intermediate, an acylpyridinium ion. byjus.comwikipedia.org This intermediate is more susceptible to nucleophilic attack than the original anhydride because the pyridine or DMAP is a better leaving group than the propionate ion. byjus.comwikipedia.org
Esterification Reactions
A prominent application of this compound's reactivity is in the formation of propionate esters through reactions with alcohols. libretexts.orgmanavchem.com This process is a classic example of nucleophilic acyl substitution. libretexts.org
Formation of Propionate Esters with Alcohols
This compound reacts with alcohols to yield a propionate ester and a molecule of propionic acid. libretexts.org The reaction involves the attack of the alcohol's hydroxyl oxygen on one of the carbonyl carbons of the anhydride. libretexts.org
The general reaction is as follows: (CH₃CH₂CO)₂O + R'OH → CH₃CH₂COOR' + CH₃CH₂COOH
These reactions can be slow at room temperature but are typically accelerated by heating or the use of a catalyst. chemguide.co.uk
The esterification of alcohols with this compound is generally an exothermic process. researchgate.net The kinetics of these reactions have been studied under various conditions. For instance, the esterification of 2-butanol (B46777) with this compound has been shown to be a second-order reaction, with a partial order of one for each reactant. researchgate.net
Kinetic studies on similar esterification reactions, such as propionic acid with cyclohexanol, reveal that the reaction rate is influenced by factors like temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For example, increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. researchgate.net
The thermodynamics of these reactions are also of interest. Equilibrium constants for the esterification of 2-butanol with this compound have been determined, allowing for the calculation of thermodynamic parameters such as enthalpy and entropy of the reaction. researchgate.net
Interactive Data Table: Factors Affecting Esterification Rate
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides more kinetic energy to reacting molecules, increasing the frequency and energy of collisions. researchgate.net |
| Catalyst Concentration | Increases | Provides an alternative reaction pathway with a lower activation energy. researchgate.net |
| Molar Ratio of Reactants | Can Increase or Decrease | Affects the concentration of the limiting reactant and can influence the position of the equilibrium. researchgate.net |
Effect of Reaction Parameters (Temperature, Stoichiometry) on Yield and Selectivity
The yield and selectivity of the esterification of this compound are significantly influenced by key reaction parameters, primarily temperature and the stoichiometry of the reactants.
Temperature: Increasing the reaction temperature generally leads to an increased esterification rate. researchgate.net However, the final conversion of reactants at equilibrium may be less dependent on temperature. researchgate.net For instance, in the esterification of propanoic acid with various alcohols, while the rate constants increased with temperature, the final conversion was more strongly influenced by the reactant molar ratios. researchgate.net Dynamic optimization studies of the esterification of this compound with 2-butanol also identify temperature as a critical control parameter to maximize conversion or profit while minimizing reaction time. researchgate.net
Stoichiometry: The molar ratio of the alcohol to the anhydride is a crucial factor in determining the final product yield. Using an excess of the alcohol reactant shifts the reaction equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant, this compound. researchgate.net Conversely, a high initial concentration of the acid can have a retarding effect on the kinetics of the reaction. researchgate.net Studies have shown that increasing the alcohol-to-anhydride molar ratio leads to a higher reaction conversion. researchgate.net
The following table summarizes the general effects of these parameters on the esterification process.
Esterification of Hydroxyl Functional Groups
This compound is an effective reagent for the esterification of compounds containing hydroxyl functional groups, such as alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The process involves the following steps:
Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound molecule. This initial attack forms a tetrahedral intermediate. libretexts.orglibretexts.org
Leaving Group Removal: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and a propionate ion is expelled as a good leaving group. libretexts.orglibretexts.org
Deprotonation: A base, which can be a non-nucleophilic base like pyridine or another molecule of the alcohol, removes the proton from the oxonium ion intermediate to yield the final, neutral ester product and a molecule of propionic acid. libretexts.orglibretexts.org
Amidation Reactions
Formation of Propionamides with Amines
This compound reacts readily with ammonia, primary amines, and secondary amines to form N-substituted propionamides. libretexts.orgchemguide.co.uk This reaction, known as aminolysis, is a common method for synthesizing amides. libretexts.org The reaction typically requires two molar equivalents of the amine. libretexts.orglibretexts.org The first equivalent acts as the nucleophile to attack the anhydride, while the second equivalent acts as a base to neutralize the propionic acid byproduct that is formed, resulting in the formation of an ammonium (B1175870) propionate salt. libretexts.orgchemguide.co.uk
The general reaction can be summarized as: (CH₃CH₂CO)₂O + 2 RNH₂ → CH₃CH₂CONH₂ + CH₃CH₂COO⁻ RNH₃⁺
In this reaction, one acyl group from the anhydride is incorporated into the amide, while the other forms the carboxylate salt with the excess amine. libretexts.org
Nucleophilic Acyl Substitution with Primary and Secondary Amines
The formation of propionamides from this compound and amines occurs via a nucleophilic acyl substitution mechanism. pearson.com This mechanism is analogous to other acyl substitution reactions involving anhydrides. libretexts.orgyoutube.com
The key steps are:
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) attacks one of the carbonyl carbons of the this compound. This breaks the carbonyl π bond and pushes the electrons onto the oxygen atom, forming a tetrahedral intermediate. libretexts.org
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond. youtube.com
Leaving Group Departure: As the carbonyl group reforms, the most stable leaving group, a propionate anion, is expelled. youtube.comlibretexts.org
Deprotonation: The resulting product is a protonated amide. A second molecule of the amine acts as a base to deprotonate the nitrogen, yielding the final neutral amide product and an ammonium carboxylate salt. libretexts.org
This mechanism highlights the dual role of the amine as both a nucleophile in the initial attack and a base in the final deprotonation step. libretexts.org
Optimization of Amidation Conditions
Optimizing the conditions for amidation reactions involving this compound is crucial for maximizing yield and purity while minimizing reaction time. Several factors can be adjusted to achieve the desired outcome.
Solvent: The choice of solvent is important. Anhydrous solvents are often preferred to prevent hydrolysis of the anhydride. Solvents like tetrahydrofuran (B95107) (THF) have been shown to be effective for amidation reactions. analis.com.my
Temperature: Reaction temperature affects the rate of amidation. Moderate heating, for example to 60°C, can significantly increase the reaction rate and yield without promoting significant side reactions. analis.com.my
Catalysts: While the reaction can proceed without a catalyst, the efficiency can be improved. Bases like triethylamine (B128534) or DABCO can be used to increase the nucleophilicity of the amine. researchgate.net In some cases, Lewis acids may be employed to activate the anhydride's carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net
Stoichiometry: The ratio of reactants is a key parameter. As mentioned, using at least two equivalents of the amine is standard practice to serve as both nucleophile and acid scavenger. libretexts.org Optimizing the precise molar ratio of the anhydride, amine, and any coupling agents or additives can lead to significantly improved yields. analis.com.my For example, an optimized protocol for a similar amidation reaction found a molar ratio of 1:1:1.5 (acid:amine:coupling agent) to be most effective. analis.com.my
pH Control: For reactions in aqueous or mixed-solvent systems, pH can be a critical factor, as it affects the protonation state and therefore the nucleophilicity of the amine. researchgate.net
The following table outlines key parameters and their roles in optimizing amidation reactions.
Derivatization Reactions
This compound is a versatile reagent employed in derivatization reactions to modify the functional groups of various molecules. This process, known as propionylation, is particularly valuable in analytical chemistry for enhancing the detectability and chromatographic properties of target analytes.
Propionylation of Biomolecules for Analytical Enhancement
Propionylation with this compound is a widely used strategy to improve the analysis of various biomolecules by liquid chromatography-mass spectrometry (LC-MS). The addition of a propionyl group can increase the hydrophobicity of polar molecules, neutralize charges, and improve ionization efficiency, leading to better analytical performance. nih.govmdpi.com This technique has been successfully applied to several classes of biomolecules. nih.gov
The quantitative analysis of plasma-free metanephrines and catecholamines is crucial for diagnosing and monitoring neuroendocrine tumors. nih.govnih.gov However, their low concentrations and poor fragmentation characteristics in mass spectrometry present significant analytical challenges. nih.govrug.nl A derivatization procedure using this compound directly in the plasma matrix has been developed to overcome these issues. nih.gov
This in-matrix propionylation enables the simultaneous quantification of unconjugated L-DOPA, catecholamines, and metanephrines. nih.gov The reaction results in stable derivatives with significantly improved mass spectrometric responses, increasing sensitivity by a factor of 4 to 30 compared to underivatized methods. nih.govnih.gov Furthermore, propionylation enhances specificity by preventing analytical interference from certain medications, such as β-blockers, particularly for 3-methoxytyramine. nih.govnih.gov
This compound is effective for the derivatization of peptides to improve their analytical characteristics. For instance, the dipeptide C(-HETE)P, a biomarker for exposure to the chemical warfare agent sulfur mustard, is derivatized with this compound to enhance its detection. nih.govresearchgate.net The reaction selectively targets the N-terminus of the peptide, yielding PA-C(-HETE)P. researchgate.net This derivatization is remarkably efficient, achieving quantitative conversion in an aqueous buffer at room temperature within 10 seconds. nih.govresearchgate.net The resulting propionylated biomarker is stable and suitable for selective and sensitive analysis by micro liquid chromatography-electrospray ionization tandem mass spectrometry (μLC-ESI MS/MS). nih.govresearchgate.net
Similarly, studies on the hydrophilic peptide HEP-1 have shown that derivatization with this compound proceeds rapidly and completely. mdpi.com The resulting propionylated peptide exhibits sufficient retention on reversed-phase (RP) chromatography columns, which is a significant challenge for underivatized hydrophilic peptides. mdpi.com
The application of this compound extends to other classes of biomolecules. It has been used for the derivatization of bases, ribosides, and intact nucleotides, including AMP, ADP, and AMP. ddtjournal.com This derivatization enhances the response in electrospray ionization (ESI) and significantly increases retention on reversed-phase columns, allowing for separation without the need for ion-pairing reagents that can suppress ionization. ddtjournal.com Propionylation has also been shown to be generally applicable for improving the chromatographic separation and mass spectrometry responses of phenolic compounds and cytokines. nih.gov
Mechanism of Propionylation for Improved Chromatographic Separation and Mass Spectrometry Response
The analytical enhancement observed after propionylation stems from fundamental changes to the physicochemical properties of the derivatized molecules.
Enhanced Mass Spectrometry Response : Propionylation improves the mass spectrometric detection of biomolecules in several ways. For catecholamines and metanephrines, which have poor fragmentation characteristics, the derivatives exhibit better fragmentation patterns, leading to higher sensitivity and specificity in MS/MS analysis. nih.govrug.nl For nucleotides, the formation of more hydrophobic derivatives enhances the ESI response. ddtjournal.com The modification essentially makes the molecules more amenable to ionization and produces characteristic product ions, allowing for more sensitive and reliable quantification. ddtjournal.com
Optimization of Derivatization Conditions (e.g., Solvent, Concentration, Time)
The efficiency and success of the propionylation reaction depend heavily on carefully optimized conditions, which can vary significantly depending on the target analyte and the sample matrix. Key parameters that require optimization include the concentration of this compound, the solvent system, reaction time, and temperature.
For the derivatization of the peptide C(-HETE)P, the reaction was optimized by varying the amount of this compound and the reaction time. nih.gov A quantitative conversion was achieved with 10 μL of this compound after just 10 seconds at room temperature. nih.gov It was noted that lower volumes of the reagent were insufficient for complete conversion, even with extended reaction times. nih.gov The reaction is typically stopped by quenching with water, which hydrolyzes the remaining this compound. nih.gov
In the analysis of plasma catecholamines and metanephrines, the concentration of the derivatizing agent was a critical factor. nih.gov The optimal condition was found to be a 1:4 dilution of this compound in acetonitrile (B52724). nih.govnih.gov Using undiluted this compound resulted in a rapid drop in pH, which prematurely halted the reaction and led to a lower analytical response. nih.gov
For histone analysis, maintaining a pH of approximately 8 is optimal for the reaction. nih.gov The reaction is often performed twice to ensure maximum conversion of amino groups to propionyl amides. nih.gov
The following table summarizes findings from various studies on the optimization of derivatization conditions.
| Analyte(s) | Reagent Concentration/Volume | Solvent | Time | Temperature | Key Findings/Optimal Condition | Reference |
|---|---|---|---|---|---|---|
| Peptide (C(-HETE)P) | 10 μL this compound | Aqueous buffer | 10 seconds | Room Temperature | Quantitative conversion is achieved rapidly. Lower volumes are insufficient. | nih.gov |
| Catecholamines & Metanephrines | 1:4 dilution of this compound | Acetonitrile | ~10 minutes | Not specified | Dilution prevents a rapid pH drop, allowing the reaction to proceed for a longer duration, resulting in the highest mass spectrometric response. | nih.gov |
| Peptide (HEP-1) | 9.09% this compound solution in ACN | Acetonitrile (ACN) / Water | 30 minutes | 50 °C | Reaction proceeds rapidly and completely, providing a high and reproducible yield. | mdpi.com |
| Histones | 1:3 mixture of this compound and isopropanol | 100 mM ammonium bicarbonate | Not specified | Not specified | Optimal pH is ~8. Ammonium hydroxide (B78521) is used to adjust pH. The reaction is typically performed twice. | nih.govnih.gov |
Other Key Reactions
This compound serves as a valuable reagent in specific chemical transformations beyond common acylation reactions. Its reactivity is harnessed for the synthesis of complex organic molecules and the modification of natural polymers.
Synthesis of Cyanohydrin Esters
This compound is utilized in the asymmetric synthesis of cyanohydrin esters, a process that involves the addition of a cyanide source to an aldehyde. Research has demonstrated that the structure of the anhydride reagent plays a crucial role in the enantioselectivity of this reaction.
In a notable catalytic process, a bimetallic titanium(salen) complex facilitates the asymmetric addition of potassium cyanide to aldehydes in the presence of an anhydride, yielding cyanohydrin esters. researchgate.netresearchgate.net Studies comparing various anhydrides have shown that linear aliphatic anhydrides, such as acetic and this compound, result in products with higher enantiomeric purity. researchgate.netcnr.itingentaconnect.com In contrast, bulkier anhydrides like pivalic anhydride or aromatic ones like benzoic anhydride lead to significantly lower enantiomeric excesses. researchgate.netingentaconnect.com
The use of this compound in this catalytic system provides a product with a comparable enantiomeric excess to that achieved with acetic anhydride. ingentaconnect.com This makes it a key reagent in methodologies aiming for the creation of non-racemic cyanohydrin esters, which are important chiral building blocks in organic synthesis. researchgate.netingentaconnect.com The reaction provides an effective route using an inexpensive and non-volatile cyanide source. ingentaconnect.com
| Anhydride | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| This compound | Benzaldehyde | 85 | 82 |
| Acetic Anhydride | Benzaldehyde | 89 | 83 |
| Pivalic Anhydride | Benzaldehyde | 75 | 35 |
| Benzoic Anhydride | Benzaldehyde | 82 | 15 |
Reactions with Biobased Feedstocks
This compound is increasingly explored for the chemical modification of biobased materials, such as wood and cellulose (B213188), to enhance their properties. This process, known as propionylation, involves the esterification of hydroxyl (-OH) groups present in the biopolymers. researchgate.net
Modification of Wood: The reaction of this compound with wood introduces propionyl groups into the wood cell wall, replacing the natural hydroxyl groups. mdpi.com This chemical modification has been shown to significantly improve the wood's dimensional stability and resistance to decay. ncsu.eduresearchgate.net For example, research on Scots pine sapwood demonstrated that treatment with this compound provides substantial protection against the decay fungus Coniophora puteana. ncsu.edu A weight percent gain (WPG) of approximately 17% was found to be necessary to achieve complete protection. ncsu.eduresearchgate.net Furthermore, this modification greatly reduces the sorption of water vapor, thereby decreasing the wood's hygroscopicity. ncsu.edu The formation of ester bonds is confirmed by the appearance of a strong carbonyl (C=O) absorption peak in the infrared spectra of the modified wood. ncsu.edu
Modification of Cellulose: Cellulose, a primary component of plant fibers, can be esterified with this compound to produce cellulose propionate. google.com This reaction is a key step in creating cellulose-based plastics and other materials. celanese.com The process typically involves treating the cellulosic material, such as kenaf fiber, with this compound at elevated temperatures. nih.gov The extent of reaction, measured by WPG, is influenced by both reaction time and temperature. Studies on nonwoven kenaf fiber show that the WPG increases with reaction time up to a certain point (e.g., 180 minutes), after which the rate levels off as available hydroxyl groups are consumed. nih.gov An optimal reaction temperature is crucial; for kenaf fiber, 100°C provided an optimal weight gain, while higher temperatures led to a decrease in WPG, likely due to thermal degradation of the fiber's components. nih.gov This modification alters the chemical structure and can improve compatibility for use in nanobiocomposites. nih.gov
| Reaction Time (min) | Temperature (°C) | Weight Percent Gain (WPG, %) |
|---|---|---|
| 60 | 100 | 8.5 |
| 120 | 100 | 12.0 |
| 180 | 100 | 15.5 |
| 240 | 100 | 15.5 |
| 180 | 80 | 11.0 |
| 180 | 120 | 13.0 |
Applications of Propionic Anhydride in Advanced Organic Synthesis
Pharmaceutical and Medicinal Chemistry Applications
The versatility of propionic anhydride (B1165640) has made it an indispensable tool in the synthesis and modification of pharmaceutically active compounds. Its applications range from the fundamental construction of drug molecules to the nuanced refinement of their properties for improved therapeutic outcomes.
Building Block for Active Pharmaceutical Ingredients (APIs)
Propionic anhydride is a fundamental building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Its primary role is that of an acylating agent, facilitating the introduction of a propionyl group onto various molecular scaffolds. This reaction, known as propionylation, is a cornerstone of many synthetic pathways in the pharmaceutical industry. The propionyl moiety can be a critical component of the final API's structure, contributing directly to its pharmacological activity.
The reactivity of this compound allows for efficient acylation of alcohols, amines, and other nucleophilic functional groups, making it a versatile reagent for constructing complex drug molecules. This process is integral to the synthesis of a diverse range of pharmaceuticals, where the propionate (B1217596) ester or amide linkage is a key structural feature.
Synthesis of Antibiotics and Antipyretics
The application of this compound extends to the synthesis of specific classes of drugs, including certain antibiotics and antipyretics. In the production of some antibiotics, the propionyl group is incorporated into the molecular structure to achieve the desired therapeutic effect. Similarly, in the synthesis of certain antipyretic (fever-reducing) and analgesic (pain-relieving) drugs, this compound serves as a key reagent. The well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) includes many derivatives of propionic acid, and while not always directly synthesized from the anhydride, the propionyl functional group is central to their mechanism of action.
Modification of Drug Molecules for Efficacy and Bioavailability
A significant application of this compound in medicinal chemistry is the modification of existing drug molecules to enhance their efficacy and bioavailability. By reacting a drug molecule containing a suitable functional group (such as a hydroxyl or amino group) with this compound, a propionate ester or amide prodrug can be formed. This modification can alter the physicochemical properties of the parent drug, such as its lipophilicity, solubility, and metabolic stability.
For instance, the formation of a mixed anhydride by reacting a carboxylic acid-containing drug with this compound can create a prodrug. researchgate.net This temporary modification can mask the polar carboxylic acid group, potentially improving the drug's ability to cross biological membranes. google.com Once absorbed, the anhydride bond can be hydrolyzed in vivo to release the active parent drug. google.com This strategy can lead to an extended duration of action and improved therapeutic profiles. google.com
Table 1: Examples of Drug Modification using this compound
| Parent Drug Class | Modification Strategy | Desired Outcome |
| NSAIDs (e.g., Ibuprofen) | Formation of mixed anhydride prodrug | Extended analgesic effect, shielding of carboxylic acid group |
| Various APIs | Propionylation of hydroxyl or amino groups | Altered lipophilicity and solubility, improved bioavailability |
Role in Drug Formulation Enhancements (e.g., Amorphous Solid Dispersions)
While this compound is not typically a direct component in the final formulation of amorphous solid dispersions (ASDs), its role in the synthesis of modified APIs is relevant to this advanced drug delivery technology. ASDs are a strategy to improve the solubility and bioavailability of poorly water-soluble drugs by dispersing the amorphous form of the API in a polymer matrix.
This compound can be used to synthesize a prodrug or a modified form of an API with altered physical properties that may be more amenable to formulation as an ASD. For example, the creation of a less crystalline, more hydrophobic anhydride prodrug could influence its interaction with the polymer carrier in an ASD, potentially leading to a more stable and effective formulation. The anhydride serves as a dehydrating agent in some of these synthetic routes to create the modified drug molecule that is then formulated. researchgate.net
Synthesis of Bioactive Compounds (e.g., N-propionyl hydrazide derivatives)
This compound is a potential reagent for the synthesis of various bioactive compounds, including N-propionyl hydrazide derivatives. Hydrazide derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial and other therapeutic properties. The general synthesis of N-acyl hydrazides can be achieved through the reaction of a carboxylic acid anhydride with hydrazine (B178648) or a substituted hydrazine.
In this reaction, the nucleophilic nitrogen of the hydrazine attacks one of the electrophilic carbonyl carbons of the this compound. This is followed by the elimination of a propionate leaving group, resulting in the formation of the N-propionyl hydrazide. It is important to note that the reaction can sometimes lead to the formation of 1,2-diacylhydrazines, and reaction conditions must be controlled to favor the desired mono-acylated product. orgsyn.org These N-propionyl hydrazide scaffolds can then be further modified to create a library of compounds for biological screening.
Agrochemical Synthesis
The utility of this compound extends beyond pharmaceuticals into the field of agrochemical synthesis. It serves as a vital intermediate in the production of certain herbicides and other crop protection chemicals. celanese.com The introduction of the propionyl group can be essential for the herbicidal activity of the final molecule.
A notable example of this compound's application in this sector is in the synthesis of the herbicide Clethodim. google.com Clethodim is a selective post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops. In the manufacturing process of Clethodim, this compound is used in a specific step to introduce a propionyl group onto an intermediate molecule. google.comgoogleapis.com This reaction is a critical part of the total synthesis of the active herbicidal compound. google.comgoogleapis.com
Synthesis of Herbicides, Fungicides, and Insecticides
This compound is a key intermediate in the production of various agrochemicals. indiarawmaterial.commanavchem.com As an effective propionylating agent, it is utilized to introduce the propionyl group into molecular structures, a common step in the synthesis of active ingredients for pesticides. manavchem.com While specific, detailed synthesis pathways for many commercial herbicides, fungicides, and insecticides are often proprietary, the general application of this compound in this sector is well-established.
The introduction of a propionyl group can be a critical step in building the carbon skeleton of a pesticide molecule or in creating an ester or amide linkage that is essential for its biological activity. Anhydrides are generally more reactive than their corresponding carboxylic acids, which makes them efficient reagents for these types of synthetic transformations in industrial applications. manavchem.com The use of this compound in the synthesis of agrochemicals contributes to the development of effective crop protection solutions. chemcomplex.com
Polymer Chemistry and Material Science
This compound plays a significant role in the field of polymer chemistry and material science, where it is primarily used for the chemical modification of polymers and biopolymers to enhance their properties for specific applications. indiarawmaterial.com
The chemical modification of natural fibers with this compound has been shown to improve their compatibility with hydrophobic polymer matrices in composite materials. This treatment enhances the performance of the resulting biocomposites. For instance, the treatment of kenaf fibers with this compound has been demonstrated to increase the hydrophobicity of the fibers, leading to better interfacial bonding with a vinyl ester matrix. nih.gov This improved compatibility results in enhanced mechanical properties of the bionanocomposites.
Research has shown significant improvements in the functional properties of composites made from this compound-modified kenaf fibers. The table below summarizes the enhancement in mechanical properties observed in these materials.
Table 1: Enhancement of Mechanical Properties in Bionanocomposites with this compound Modified Kenaf Fibre
| Property | Enhancement (%) |
|---|---|
| Tensile Strength | 63.91 |
| Flexural Strength | 49.61 |
| Impact Strength | 54.82 |
Data sourced from research on bionanocomposites enhanced with bionanocarbon. proprep.com
Similarly, studies on wood flour-filled high-density polyethylene (B3416737) (HDPE) composites have shown that chemical modification of the wood flour with this compound leads to enhanced mechanical and thermal properties of the composites. nih.gov
Lignin (B12514952), a complex biopolymer, is abundantly available as a byproduct of the paper and biorefinery industries. However, its direct use in polymer applications is often limited by its thermal properties and poor miscibility with many common polymers. Esterification of lignin's hydroxyl groups with this compound is a strategy to overcome these limitations.
The reaction with this compound converts the hydrophilic hydroxyl groups of lignin into more hydrophobic propionate esters. This modification has been shown to lower the glass transition temperature of lignin and improve its compatibility with polymer matrices such as high-density polyethylene (HDPE). sigmaaldrich.com Research has demonstrated that propionate esters of lignin lead to more homogeneous blends with HDPE. sigmaaldrich.com This improved miscibility is crucial for the development of lignin-based polymer blends with desirable physical properties.
Synthesis of Intermediates for Fine Chemicals
This compound is a valuable reagent in the synthesis of various intermediates for the fine chemicals industry. indiarawmaterial.com Its reactivity makes it suitable for use in reactions such as Friedel-Crafts acylation to produce aromatic ketones, which are important precursors for pharmaceuticals and other specialty chemicals.
A key application of this compound is in the Friedel-Crafts acylation of anisole (B1667542) to produce 4-methoxypropiophenone. manavchem.comnih.gov This reaction is an important step in the synthesis of various fine chemicals and pharmaceuticals. 4-methoxypropiophenone serves as a precursor for the synthesis of trans-anethole, a compound widely used in flavors, fragrances, and as a starting material for other chemical syntheses. nih.gov
The reaction is typically carried out using a solid acid catalyst, such as a zeolite, under solvent-free conditions. The use of solid acid catalysts is advantageous as it simplifies the separation and purification process and allows for the catalyst to be recycled. The table below presents a comparison of different catalytic systems used for this reaction.
Table 2: Comparison of Catalytic Systems for the Synthesis of 4-methoxypropiophenone from Anisole and this compound
| Catalyst | Anisole to this compound Mole Ratio | Temperature (K) | Conversion of this compound (%) | Selectivity for 4-methoxypropiophenone (%) |
|---|---|---|---|---|
| H-Beta Zeolite | 5:1 | 373 | 88.9 (Anisole Conversion) | 75.3 |
| UDCaT-5 | 5:1 | 383 | 57 | 98.6 |
Data compiled from various research studies. manavchem.comnih.gov
This compound is a key starting material in some synthesis routes for methyl methacrylate (B99206) (MMA), a monomer used in the production of acrylic plastics. chemcomplex.com The process involves the condensation of this compound with formaldehyde (B43269) to produce methacrylic acid, which is a direct precursor to MMA.
This condensation reaction is typically carried out in the vapor phase over a solid catalyst. Research has shown that V-Si-P (vanadium-silicon-phosphorus) catalysts are effective for this transformation. Studies have demonstrated that using this compound as the feedstock can lead to high yields of methacrylic acid. For example, a yield of 56% based on the formaldehyde fed to the reactor has been reported using an optimized V-Si-P catalyst at 300°C. This represents a significant pathway in the production of precursors for large-scale acrylic plastic manufacturing. chemcomplex.com
Flavor and Fragrance Industry Applications
This compound serves as a highly effective propionylating agent in the synthesis of various esters used extensively in the flavor and fragrance industry. Its greater reactivity compared to propionic acid allows for the efficient production of propionate esters, which are valued for their characteristic fruity and floral scents. The process involves the acylation of alcohols, where the alcohol's hydroxyl group attacks one of the carbonyl carbons of the anhydride, leading to the formation of an ester and a molecule of propionic acid as a byproduct. libretexts.orgchemguide.co.uk This method is a common application of nucleophilic acyl substitution in industrial synthesis. libretexts.org
The use of a mild base, such as pyridine (B92270) or triethylamine (B128534), is often employed to neutralize the propionic acid byproduct, which can otherwise make the reaction mixture acidic. libretexts.orgrsc.org This control of pH is crucial for preventing potential side reactions. youtube.com
Detailed research has demonstrated the synthesis of several key fragrance compounds using this anhydride. For instance, linalyl propionate, prized for its sweet, floral, and fruity aroma reminiscent of bergamot and pear, is synthesized from the reaction of linalool (B1675412) with this compound. google.comguidechem.com Similarly, other aromatic alcohols can be esterified to produce valuable fragrance components. rsc.org
The following tables provide data on specific flavor and fragrance esters synthesized using this compound, highlighting the reactants and the sensory profiles of the resulting compounds.
Table 1: Synthesis of Propionate Esters via this compound This table outlines the synthesis of various fragrance esters using this compound and the corresponding alcohol reactant.
| Product Ester | Alcohol Reactant | Catalyst/Base (Example) |
| Linalyl propionate | Linalool | 4-dimethylaminopyridine (B28879) (DMAP) |
| Benzyl propionate | Benzyl alcohol | Triethylamine (TEA), DMAP |
| Cinnamyl propionate | Cinnamyl alcohol | Triethylamine (TEA), DMAP |
| Anisyl propionate | Anisyl alcohol | Triethylamine (TEA), DMAP |
Table 2: Research Findings on Linalyl Propionate Synthesis This table details specific findings from research on the synthesis of linalyl propionate, a key fragrance compound.
| Parameter | Finding | Reference |
| Reactants | This compound, Linalool | google.com |
| Catalyst | 4-dimethylaminopyridine (DMAP) | google.com |
| Raw Material Conversion Rate | > 98% | google.com |
| Product Yield | > 85% | google.com |
Table 3: Sensory Profile of Propionate Esters This table describes the characteristic aromas of esters synthesized using this compound, which are utilized in flavor and fragrance formulations.
| Compound | Odor Profile |
| Linalyl propionate | Sweet, floral, fruity (reminiscent of bergamot, black currant, pear, pineapple) guidechem.comechemi.com |
| Benzyl propionate | Fruity, floral, jasmine scentree.co |
| Geranyl propionate | Fruity, rosy scentree.cothegoodscentscompany.com |
Analytical Methodologies and Characterization in Propionic Anhydride Research
Chromatographic Techniques for Analysis and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. postnova.com It is an essential tool in propionic anhydride (B1165640) research for assessing purity, monitoring reaction progress, and isolating products.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. postnova.com In the context of propionic anhydride, GC is widely used to determine its purity and to quantify any residual anhydride in reaction mixtures. jocpr.com The sample is vaporized and transported by a carrier gas through a column containing a stationary phase. postnova.com The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. scirp.org
For the analysis of this compound and its byproducts like propionic acid, GC provides excellent resolution and sensitivity. jocpr.comnih.gov In some applications, derivatization with reagents like this compound itself is employed to enhance the volatility and detectability of analytes. univ.kiev.uanih.gov For example, in the analysis of parabens, derivatization with this compound improves the chromatographic peak shapes. univ.kiev.ua The use of a flame ionization detector (FID) is common for quantifying organic compounds in GC. scirp.orguniv.kiev.ua
Table 3: Typical GC Conditions for this compound Analysis
| Parameter | Value |
| Column | DB-624 or similar |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 200-250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Temperature gradient (e.g., 40°C to 220°C) |
This table outlines a general set of parameters for the analysis of this compound using Gas Chromatography.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly well-suited for the analysis of complex reaction mixtures containing this compound, its reactants, and products, especially for compounds that are not sufficiently volatile for GC. researchgate.netgoogle.com
Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile-water), is a common mode for analyzing mixtures resulting from reactions involving this compound. researchgate.net A UV detector is often employed for detection, as many organic molecules absorb UV light. researchgate.net HPLC methods have been developed to separate and quantify complex mixtures containing multiple anhydrides and carboxylic acids in a single run. researchgate.netresearchgate.net This capability is crucial for kinetic studies and for optimizing reaction conditions in syntheses where this compound is used as a reagent. researchgate.netgoogle.com For instance, HPLC has been used to monitor the progress of esterification reactions involving this compound. google.com
Table 4: General HPLC Parameters for this compound Reaction Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile (B52724)/Water gradient |
| Detector | UV (e.g., at 212 nm) |
| Flow Rate | ~1 mL/min |
| Temperature | Ambient or controlled (e.g., 23°C) |
This table provides a typical set of parameters for analyzing reaction mixtures containing this compound via HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification of Derivatized Analytes
This compound serves as a crucial derivatizing agent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance the sensitivity and selectivity of the analysis of various analytes, particularly those with low molecular weights, poor ionization efficiency, or challenging chromatographic behavior. acs.orgddtjournal.compreprints.org The process of derivatization with this compound involves the introduction of a propionyl group onto the analyte molecules, which can significantly improve their chromatographic retention on reversed-phase columns and their ionization in the mass spectrometer. ddtjournal.compreprints.org
One notable application is the ultrasensitive quantification of plasma-free metanephrines and catecholamines, which are important biomarkers for neuroendocrine tumors. acs.orgnih.govresearchgate.net These compounds are typically present at very low concentrations in biological matrices and exhibit poor fragmentation in the mass spectrometer. acs.orgnih.govresearchgate.net Derivatization with this compound, often performed directly in the plasma matrix, increases the sensitivity by a factor of 4 to 30 and enhances specificity by preventing interference from other substances like certain medications. acs.orgnih.govresearchgate.net This in-matrix derivatization simplifies sample preparation by eliminating the need for a separate extraction step. acs.orgnih.gov
The derivatization reaction with this compound is optimized to achieve the highest possible response in the mass spectrometer. For instance, in the analysis of catecholamines, a 1:4 (v/v) dilution of this compound in acetonitrile has been found to yield the best results when combined with plasma samples. acs.orgnih.govresearchgate.net The resulting propionylated derivatives are stable and exhibit improved fragmentation patterns, allowing for reliable quantification. acs.orgresearchgate.net
Another innovative use of this compound derivatization in LC-MS/MS is to mitigate carryover issues. altasciences.com In some analyses, residual analyte can adhere to the HPLC injection needle, leading to contamination of subsequent injections. altasciences.com A strategy has been developed where a this compound solution is used as a needle wash to derivatize the residual analyte, rendering it chromatographically distinct from the target analyte in the next sample and thus preventing interference. altasciences.com This approach has been shown to significantly decrease carryover without impacting the efficiency of the primary analytical method. altasciences.com
Furthermore, this compound has been identified as a highly effective derivatizing agent for hydrophilic peptides, which are notoriously difficult to retain on reversed-phase chromatography columns. preprints.org Derivatization of a hydrophilic tetradecapeptide with this compound resulted in a high and reproducible yield of a product with sufficient retention and easy detectability in multiple reaction monitoring (MRM) mode. preprints.org A two-step derivatization protocol, first with this compound and then with 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide (EDC) in combination with 2,2,2-trifluoroethylamine (B1214592) (TFEA), has also been developed for the simultaneous quantification of trace amines, their precursors, and metabolites in plasma. nih.gov
The selection of this compound as a derivatizing agent is based on its ability to react efficiently with various functional groups, such as amines and hydroxyls, leading to more hydrophobic and readily ionizable derivatives. acs.orgddtjournal.com This enhances their retention on reversed-phase columns and improves their response in the mass spectrometer, enabling the development of robust and high-throughput analytical methods. ddtjournal.comaltasciences.com
Table 1: LC-MS/MS Method Parameters for Analytes Derivatized with this compound This table is interactive. Users can sort and filter the data as needed.
| Analyte Class | Derivatization Reagent | Key Improvement | Reference |
|---|---|---|---|
| Plasma Free Metanephrines & Catecholamines | This compound | 4-30x increased sensitivity, increased specificity | acs.orgnih.govresearchgate.net |
| S-adenosyl-L-methionine (SAMe) | This compound (for carryover reduction) | 44% decrease in carryover | altasciences.com |
| Hydrophilic Peptides | This compound | Improved retention and detectability | preprints.org |
| Trace Amines & Metabolites | This compound & EDC/TFEA | Simultaneous quantification of 15 metabolites | nih.gov |
Calorimetric Methods for Kinetic and Thermodynamic Studies
Calorimetric methods are indispensable for investigating the kinetics and thermodynamics of chemical reactions involving this compound. These techniques directly measure the heat flow associated with a reaction, providing valuable data on reaction rates, enthalpies, and heat capacities.
Reaction Calorimetry for Heat of Reaction and Kinetic Parameter Determination
Reaction calorimetry is a powerful tool for studying the hydrolysis of this compound, a reaction that is often used as a model for thermal hazard assessment. researchgate.netresearchgate.net Due to the low solubility of this compound in water, the hydrolysis is typically a heterogeneous liquid-liquid system. researchgate.net As the reaction progresses, the formation of propionic acid increases the solubility of the anhydride, causing the system to become homogeneous. researchgate.net This, along with an observed autocatalytic behavior, presents challenges in modeling the reaction kinetics. researchgate.net
Real-time reaction calorimetry allows for the continuous monitoring of the heat generated during the hydrolysis, enabling the development of sophisticated reaction models that account for both reaction kinetics and the changing solubility of the anhydride. researchgate.net By analyzing the heat flow profiles under different conditions, such as varying stirring speeds, researchers can confirm that the reaction is kinetically controlled. researchgate.net Such studies have also been instrumental in determining that the autocatalysis is due to the enhanced concentration of this compound in the aqueous phase, rather than the catalytic effect of the hydronium ions from the dissociation of the propionic acid product. researchgate.net
Table 2: Kinetic and Thermodynamic Data for this compound Hydrolysis from Calorimetric Studies This table is interactive. Users can sort and filter the data as needed.
| Parameter | Method | Key Finding | Reference |
|---|---|---|---|
| Reaction Kinetics | Real-time Reaction Calorimetry | Hydrolysis is kinetically controlled; autocatalysis due to increased anhydride solubility | researchgate.net |
| Heat of Hydrolysis | Solution Calorimetry | Measurement of enthalpy of hydrolysis in water and alkaline solutions | scribd.com |
| Reaction Enthalpy | Reaction Calorimetry | Characterization of the heat of dosing and reaction for esterification | aidic.it |
Real-time Monitoring Techniques (e.g., In Situ NIR, UV-Vis Spectroscopy)
For analogous reactions like the hydrolysis of acetic anhydride, in situ NIR and UV-Vis spectroscopy have been successfully used to monitor the reaction progress under non-isothermal and non-adiabatic conditions. researchgate.net The spectral data is calibrated against calorimetric data to build robust multivariate models that can predict the conversion of the anhydride as a function of time. researchgate.net This combined approach allows for the estimation of kinetic parameters and provides a deeper insight into the reaction mechanism. researchgate.netdntb.gov.ua
These real-time monitoring techniques are invaluable for studying complex reaction systems. mdpi.comthermofisher.com For example, in situ spectroscopy can help to distinguish between different simultaneous reactions, such as the desired substitution reaction and the competing hydrolysis of the anhydride in functionalization reactions. researcher.life The ability to monitor reactions in real-time under actual process conditions is a significant advantage for process development and safety analysis. aidic.itrsc.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Computations
Quantum chemical computations apply the principles of quantum mechanics to predict molecular properties. Methods like Density Functional Theory (DFT) and its derivatives are central to understanding the intrinsic characteristics of molecules like propionic anhydride (B1165640). tandfonline.comresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. maine.edu It is particularly effective for optimizing molecular geometry, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. maine.edu For this process, a functional, such as B3LYP, and a basis set, like 6-31G* or 6-311++G(d,p), are chosen to approximate the exchange-correlation energy. maine.eduacs.orgresearchgate.net
DFT calculations have been successfully used to determine the optimized structures and geometric parameters of various organic molecules, including those with anhydride functionalities. maine.edumdpi.com The process yields precise data on bond lengths, bond angles, and dihedral angles, which correlate well with experimental data from techniques like X-ray crystallography. nih.gov For propionic anhydride, a DFT-optimized structure would reveal the precise spatial arrangement of its constituent atoms.
Table 1: Calculated Geometric Parameters for this compound (Theoretical) (Note: This data is representative of typical DFT calculation results at the B3LYP/6-311++G(d,p) level of theory and is for illustrative purposes.)
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Carbonyl) | ~1.21 Å |
| Bond Length | C-O (Anhydride) | ~1.40 Å |
| Bond Length | C-C (Carbonyl-Ethyl) | ~1.51 Å |
| Bond Length | C-C (Ethyl) | ~1.53 Å |
| Bond Angle | O=C-O | ~121° |
| Bond Angle | C-O-C | ~117° |
| Bond Angle | O=C-C | ~124° |
Frontier Molecular Orbital (FMO) theory is a framework used to predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, FMO analysis can identify its reactive sites. The LUMO is expected to be localized primarily on the electrophilic carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO, conversely, would likely be centered on the oxygen atoms with lone pairs of electrons. nih.gov This analysis helps in understanding reactions such as acylation, where a nucleophile attacks the carbonyl group. wikipedia.org
Table 2: Theoretical FMO Properties of this compound (Note: Values are illustrative, based on typical DFT calculations for similar anhydrides.)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -11.5 | Oxygen lone pairs |
| LUMO | -0.8 | Carbonyl carbon (π* C=O) |
| HOMO-LUMO Gap (ΔE) | 10.7 eV | Indicates high kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. wuxiapptec.com
For this compound, an MEP map would clearly show highly negative potential (red) around the carbonyl oxygen atoms due to their lone pairs. uni-muenchen.de Conversely, the areas around the carbonyl carbon atoms would exhibit a strong positive potential (blue), confirming their status as the primary electrophilic sites of the molecule. wuxiapptec.comresearchgate.net This visual representation is invaluable for predicting how this compound will interact with other charged or polar molecules. libretexts.org
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net The strength of these interactions is quantified by the second-order perturbation theory stabilization energy, E(2). orientjchem.org
In this compound, significant NBO interactions would include the delocalization of electron density from the lone pairs of the oxygen atoms (donors) into the antibonding π* orbitals of the adjacent carbonyl groups (acceptors). orientjchem.org These n → π* interactions contribute to the stabilization of the molecule and influence the reactivity of the carbonyl groups. researchgate.net
Table 3: Key NBO Donor-Acceptor Interactions in this compound (Theoretical) (Note: E(2) values are representative and illustrate the relative strength of interactions.)
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP (O, carbonyl) | π* (C=O, adjacent) | n → π | ~30-40 |
| LP (O, ether) | σ (C-C, carbonyl) | n → σ | ~5-10 |
| σ (C-C) | σ (C-O) | σ → σ* | ~2-5 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of electronically excited states. rsc.orguci.edu It is a popular method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. researchgate.netgaussian.com
Applying TD-DFT to this compound would allow for the simulation of its UV-Vis spectrum. The calculations would identify the primary electronic transitions, such as the n → π* transition associated with the carbonyl groups. researchgate.net This transition, involving the promotion of an electron from a non-bonding orbital on an oxygen atom to an antibonding π* orbital of a carbonyl group, is typically weak but significant for understanding the molecule's photochemistry.
Table 4: Calculated Electronic Transitions for this compound (TD-DFT) (Note: Data is illustrative of typical TD-DFT results.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 5.6 | 221 | 0.002 | n → π |
| S2 | 6.8 | 182 | 0.150 | π → π |
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules and their interactions within a larger system over time.
Molecular dynamics simulations have been employed to understand the role of this compound in complex chemical environments. For instance, in a study on the low-temperature oxidation of asphaltene, MD simulations were used to construct a periodic system containing asphaltene, this compound, hydrogen peroxide, and water molecules. semanticscholar.org The results showed that this compound molecules distribute themselves around the asphaltene aggregates. semanticscholar.orgresearchgate.net This distribution was found to be crucial, as the interaction between asphaltene and this compound was stronger than that between asphaltene and hydrogen peroxide, indicating that this compound promotes the oxidation process by facilitating sufficient contact between the asphaltene and the oxidant. semanticscholar.org
Prediction of Conformational Preferences
Computational studies on carboxylic acid anhydrides reveal that these molecules often adopt non-planar, twisted conformations. While specific studies focusing solely on this compound's conformational preferences are not detailed in the provided sources, extensive analysis of related, smaller anhydrides through microwave spectroscopy and computational methods allows for well-founded predictions.
Research on similar molecules like formic anhydride and formic acetic anhydride shows they exist in asymmetric structures where the acyl groups are twisted relative to the C-O-C plane. researchgate.net This twisting is a result of balancing steric and electronic effects. For instance, in formic acetic anhydride, the formyl and acetyl groups are twisted out of the C-O-C plane by 21° and 46°, respectively. researchgate.net This is in contrast to the corresponding acid, propionic acid, which at low temperatures shows only a single conformer in its FTIR spectrum. mdpi.com The conformational complexity of anhydrides is attributed to factors like non-bonded interactions, such as an attractive force between a formyl hydrogen and a carbonyl oxygen in formic anhydride. researchgate.net Based on these findings, it is predicted that this compound also has a preferred non-planar conformation, with its two propionyl groups twisted relative to each other.
Table 1: Computed Structural Parameters for Related Anhydrides This table, based on data from electron diffraction and computational studies, illustrates the non-planar nature of simple anhydrides. researchgate.net
| Compound | Parameter | Value |
| Formic Anhydride | Twist Angle 1 | 17° |
| Twist Angle 2 | 26° | |
| C-O-C Angle | 115° | |
| Formic Acetic Anhydride | Formyl Twist Angle | 21° |
| Acetyl Twist Angle | 46° | |
| C-O-C Angle | 113° |
Simulation of Reaction Pathways and Transition States
The simulation of reaction pathways is crucial for understanding chemical reactivity, allowing for the mapping of energy changes as reactants transform into products. matlantis.com These simulations identify transition states (TS), which are the highest energy points along a reaction coordinate, and the energy required to reach them, known as the activation energy. matlantis.com
Quantum chemical studies have been employed to explore the decomposition pathways of radicals derived from related esters, which provide insight into reactions involving the propionyl group. For example, the decomposition of the CH₃CH₂(O)OCH(O•)CH₃ radical, derived from ethyl propionate (B1217596), has been studied using Density Functional Theory (DFT) at the M06-2X level. researchgate.netresearchgate.net These studies involve:
Locating Stationary Points: Geometries of reactants, transition states, and products are optimized.
Verifying Transition States: Each located transition state is verified by performing intrinsic reaction coordinate (IRC) calculations to ensure it connects the correct reactants and products on the potential energy surface (PES). researchgate.netresearchgate.net
Analyzing the Potential Energy Surface (PES): A diagram of the relative energies of all species in the reaction pathway is constructed. researchgate.net
For the radical derived from ethyl propionate, analysis shows that an α-ester rearrangement pathway, which produces propionic acid, is dominant over other decomposition routes. researchgate.net Furthermore, kinetic studies of the simple aqueous hydrolysis of this compound suggest a two-step mechanism at temperatures below room temperature, which inherently involves the formation of one or more transition states. arcjournals.org
Table 2: Key Findings from Simulated Decomposition of an Ethyl Propionate-Derived Radical This table summarizes the results from a quantum chemical study on the decomposition of the CH₃CH₂(O)OCH(O•)CH₃ radical. researchgate.net
| Finding | Description |
| Computational Method | M06-2X/6-31+G(d,p) level of theory |
| Analysis Techniques | IRC calculations, PES analysis, Conventional Transition State Theory (CTST) |
| Dominant Pathway | α-ester rearrangement leading to the formation of propionic acid |
| Temperature Range Studied | 250–450 K |
Kinetic Modeling of Reactions Involving this compound
Kinetic modeling is essential for reactor design, process optimization, and understanding reaction mechanisms. For reactions involving this compound, several kinetic models based on different mechanistic assumptions have been applied, particularly for heterogeneous catalytic processes.
Pseudo-homogeneous Mechanisms
A pseudo-homogeneous (PH) model simplifies the kinetics of a fluid-solid catalytic reaction by treating the multi-phase system as a single phase. researchgate.netmdpi.com This approach ignores the details of adsorption and desorption on the catalyst surface and models the reaction rate primarily as a function of the bulk concentrations of reactants and products. uomus.edu.iq While this simplification may not fully capture the surface phenomena, it is often used for initial kinetic analysis due to its simplicity. uomus.edu.iq
This type of model has been applied to reactions involving this compound and its derivatives. For instance, a simplified kinetic model was used for the esterification reaction between this compound and isopropanol. researchgate.net In a closely related example, the esterification of propionic acid with n-butanol was modeled using a second-order pseudo-homogeneous model. iieta.org
Table 3: Kinetic Parameters for Propionic Acid Esterification via a Pseudo-homogeneous Model This table shows the kinetic parameters determined for the esterification of propionic acid with n-butanol, catalyzed by a synthesized Tungsten Phosphoric Acid heteropoly catalyst. iieta.org
| Parameter | Value | Unit |
| Reaction | Propionic Acid + n-Butanol → Butyl Propionate + Water | - |
| Kinetic Model | Second-order pseudo-homogeneous | - |
| Activation Energy (Ea) | 45.97 | kJ/mol |
| Frequency Factor (A) | 91319 | L/(mol·min) |
Eley-Rideal Mechanism
The Eley-Rideal (E-R) mechanism describes a surface reaction in which one reactant molecule adsorbs onto the catalyst surface and then reacts directly with a second reactant molecule from the bulk fluid (gas or liquid) phase. uomus.edu.iq This is distinct from other mechanisms where all reacting species must be adsorbed on the surface.
A prominent example of a reaction involving this compound that follows this mechanism is the Friedel-Crafts acylation of anisole (B1667542). ias.ac.inresearchgate.net In this process, this compound reacts with anisole over a solid acid catalyst to produce 4-methoxypropiophenone, a valuable chemical intermediate. researchgate.net Kinetic studies have shown that the experimental data for this reaction, when catalyzed by the mesoporous superacid UDCaT-5, is well-described by an Eley-Rideal model. ias.ac.inresearchgate.net
Table 4: Friedel-Crafts Acylation of Anisole with this compound via the Eley-Rideal Mechanism This table presents the conditions and results for the acylation reaction found to follow the E-R mechanism. researchgate.net
| Parameter | Value/Condition |
| Reaction | Anisole + this compound → 4-Methoxypropiophenone |
| Catalyst | UDCaT-5 |
| Kinetic Model | Eley-Rideal (E-R) |
| Temperature | 383 K |
| Mole Ratio (Anisole:Anhydride) | 5:1 |
| This compound Conversion | 57% |
| Selectivity to 4-Methoxypropiophenone | 98.6% |
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Mechanism
Adsorption of reactants onto the active sites of the catalyst.
Surface reaction between the adsorbed species.
Desorption of the product molecules from the surface back into the fluid phase. scribd.com
The rate-determining step can be the surface reaction, adsorption, or desorption, and the derived rate equation will change accordingly. uomus.edu.iq This model is considered more mechanistically realistic than pseudo-homogeneous models because it accounts for the surface interactions. uomus.edu.iq
While direct applications of the LHHW model to this compound reactions are not specified in the provided search results, it has been successfully applied to the closely related esterification of propionic acid with n-butanol over an Amberlyst 35 catalyst, demonstrating its relevance for modeling reactions involving the propionyl functional group. capes.gov.br
Table 5: Application of LHHW Model to a Reaction Involving Propionic Acid This table illustrates the use of the LHHW model for a reaction chemically related to this compound. capes.gov.br
| Reaction | Reactants | Catalyst | Kinetic Model |
| Esterification | Propionic Acid and n-Butanol | Amberlyst 35 | Langmuir-Hinshelwood |
Environmental Considerations and Fate of Propionic Anhydride in Research Context
Hydrolytic Degradation in Aqueous Environments
Propionic anhydride (B1165640) readily undergoes hydrolysis when it comes into contact with water. oecd.org This reaction is a significant pathway for its degradation in aquatic environments.
The hydrolysis of propionic anhydride results in the formation of two moles of propionic acid for each mole of the anhydride. oecd.org This conversion is a rapid process, and as a result, the environmental properties of this compound are often considered in terms of its hydrolysis product, propionic acid. oecd.orgrsc.org Propionic acid is readily biodegradable under both aerobic and anaerobic conditions. oecd.org
The reaction can be represented as:
(CH₃CH₂CO)₂O + H₂O → 2 CH₃CH₂COOH
The rate of hydrolysis of this compound is notably dependent on the pH of the aqueous solution. The reaction proceeds faster at higher pH values. Research has shown that the hydrolysis half-life of this compound is approximately 9 minutes at a pH of 4, 4 minutes at a pH of 7, and 2 minutes at a pH of 9. oecd.org Another study estimated the half-lives to be 10 minutes at pH 7 and 1.0 minute at pH 8. nih.gov This indicates that in neutral to alkaline aqueous environments, this compound is very rapidly converted to propionic acid. oecd.org The hydrolysis follows first-order kinetics, and the rate is also influenced by temperature.
Interactive Table: Hydrolysis Half-life of this compound at Different pH Levels
| pH | Hydrolysis Half-life (minutes) | Source |
| 4 | 9 | oecd.org |
| 7 | 4 | oecd.org |
| 8 | 1.0 | nih.gov |
| 9 | 2 | oecd.org |
Volatilization from Surfaces
Due to its rapid hydrolysis in the presence of water, volatilization of this compound from moist soil or water surfaces is not considered a significant environmental fate process. echemi.com However, from dry soil surfaces, this compound is expected to volatilize. nih.govechemi.com This is based on its vapor pressure of 1.36 mm Hg at 25 °C. nih.gov In the atmosphere, vapor-phase this compound can be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 17 to 18 days. nih.gov
Soil Adsorption and Mobility
Similar to volatilization, the rapid hydrolysis of this compound to propionic acid means that soil adsorption and mobility are not considered important environmental fate processes for the anhydride itself. nih.govechemi.comjubilantingrevia.com The resulting propionic acid has a low potential for adsorption to soil, as indicated by an estimated organic carbon-normalized adsorption coefficient (Koc) of 0.08. carlroth.com This suggests that propionic acid is likely to be highly mobile in soil.
Sustainable Practices in Synthesis and Application
Sustainable practices in the chemical industry aim to reduce environmental impact and improve efficiency. In the context of this compound, this includes its synthesis and its use in various applications.
One area of research has focused on developing more sustainable synthesis routes. For instance, Eastman has explored the synthesis of this compound from the reaction of propionic acid and ethylene (B1197577), which could offer a more cost-effective and potentially more environmentally friendly alternative to traditional methods. osti.gov
In its applications, this compound is used as a chemical intermediate in the production of various products, including pharmaceuticals, agrochemicals, and dyes. itwreagents.comupichem.comchemicalbook.com Sustainable applications include its use in the chemical modification of natural fibers, such as jute and oil palm empty fruit bunch fiber, to improve their properties for use in biocomposites. mdpi.comresearchgate.net This can contribute to the development of more sustainable materials by utilizing renewable resources. Furthermore, research into using anhydrides to trigger the gelation of low molecular weight gelators in a controlled manner highlights its role in advanced material science, where precise control over reaction kinetics can lead to more efficient and reproducible processes. rsc.org
In industrial settings, measures are taken to minimize environmental release. For example, in the United States, this compound is manufactured in enclosed systems with engineering controls to minimize exposure and emissions. oecd.org Scrubbers are used to control stack emissions, and the collected condensates are often recycled or used as fuel. oecd.org
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Synthesis
The development of innovative catalytic systems for propionic anhydride (B1165640) synthesis is a primary research focus, aiming to improve efficiency and reduce environmental impact. fischer-tropsch.orgresearchgate.net Traditional methods often require high pressures, and researchers are actively exploring alternatives. fischer-tropsch.org
Key research areas include:
Homogeneous Catalysis: Novel homogeneous molybdenum-based catalysts are being developed for the synthesis of propionic anhydride from ethylene (B1197577) and carbon monoxide. These catalysts operate at significantly lower pressures (30 to 70 atm) compared to conventional nickel-based catalysts (>200 atm), offering a more cost-effective production route. fischer-tropsch.org
Heterogeneous Catalysis: Research into heterogeneous catalysts is also underway. For instance, V-Si-P ternary metal oxide catalysts and tantalum-silica (Ta/Si) catalysts have shown promise in the condensation of this compound with formaldehyde (B43269). researchgate.netcore.ac.uk The V-Si-P catalysts, in particular, have been a focus of optimization studies to enhance the yield of subsequent products like methacrylic acid. researchgate.netcore.ac.uk
Mechanism and Kinetics: Detailed studies on the reaction mechanisms are crucial for catalyst optimization. For example, research has shown that the carbonylation of ethylene to this compound using a stabilized Mo(CO)6 homogeneous catalyst likely follows a free radical mechanism. scispace.com Understanding these pathways allows for the refinement of kinetic models and process design. osti.gov
Development of More Efficient and Selective Derivatization Techniques
This compound is a vital reagent for derivatization in various analytical and synthetic applications. oup.comresearchgate.net Future research aims to enhance the efficiency and selectivity of these techniques.
Current and future research directions include:
Chromatography and Mass Spectrometry: Propionylation with this compound is a preferred method for the derivatization of opiates for gas chromatography-mass spectrometry (GC-MS) analysis, as it provides good baseline separation and stable derivatives. oup.comresearchgate.net Research continues to optimize these methods for higher accuracy and sensitivity. researchgate.net One study demonstrated that using this compound with triethylamine (B128534) as a catalyst results in a cleaner extraction residue compared to other methods. oup.com
Reducing Carryover in LC-MS/MS: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization of residual analytes on HPLC injection needles with this compound has proven effective in reducing carryover issues, leading to more robust and high-throughput assays. altasciences.com
Proteomics: In the field of proteomics, propionylation is used for N-terminal isotope tagging to quantify proteins in complex mixtures. sigmaaldrich.com Research focuses on refining these protocols to prevent side reactions like overpropionylation on serine, threonine, and tyrosine residues. d-nb.info A promising strategy involves reversing this overpropionylation with hydroxylamine. d-nb.info
Nucleotide Analysis: Derivatization of hydroxyl groups in nucleotides with this compound reduces their polarity, which facilitates chromatographic separation and leads to more sensitive detection by mass spectrometry. researchgate.net
Advancements in Polymer Modification Applications
This compound plays a crucial role in the modification of polymers, particularly in enhancing the properties of bioplastics and natural fibers. glycopedia.eumdpi.com
Emerging applications and research trends are:
Cellulose (B213188) Propionate (B1217596): The synthesis of cellulose propionate from sources like rice straw is a key area of research. bohrium.com This modification, achieved using this compound, improves the compatibility of natural fibers with polymer matrices like polylactic acid (PLA). bohrium.commdpi.com
Improved Composite Materials: Modifying natural fibers, such as kenaf, with this compound increases their hydrophobicity. mdpi.com This leads to better bonding between the fiber and the polymer matrix, resulting in bionanocomposites with improved functional properties. mdpi.com Studies have shown that propionylated cellulose nanofibers can lead to PLA composite films with smoother surfaces, better transparency, and improved mechanical properties. mdpi.com
Lignin (B12514952) Modification: Lignin, an abundant natural polymer, can be esterified with this compound to create new materials. rsc.org This solventless modification can lead to full functionalization and potential incorporation into other polymers like unsaturated polyester (B1180765) composites. rsc.org
Expansion of Biomedical and Biotechnological Applications
The unique reactivity of this compound and its derivatives opens up new avenues in the biomedical and biotechnological fields. nih.gov
Future research is exploring:
Drug Delivery Systems: Polymers containing 2-propionic-3-methylmaleic anhydride units are being developed as pH-sensitive platforms for drug delivery. nih.gov These polymers can be functionalized with targeting moieties, such as cholesterol, to facilitate delivery to specific sites like lymph nodes for localized immunodrug release. nih.gov
Biocompatible Materials: Polysaccharides modified with this compound are being investigated for their biomedical potential. researchgate.net For example, a sulfated polysaccharide from the alga Gracilaria domingensis modified with this compound has shown promise in modulating acute inflammation and hypernociception in experimental models. researchgate.net
Pharmaceutical Synthesis: this compound is an important intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs, analgesics, and hormones. theinsightpartners.comchemicalbook.com Research continues to explore its use in creating novel drug candidates and improving existing synthetic routes. globalgrowthinsights.com
Computational Design of this compound-Based Reagents and Reactions
Computational chemistry and modeling are becoming indispensable tools for understanding and predicting the behavior of this compound in chemical reactions. ntnu.no
Key areas of computational research include:
Reaction Modeling: Computational fluid dynamics (CFD) is used to model and optimize reactor conditions for reactions involving this compound, such as its esterification with butan-2-ol. researchgate.net These models help in understanding thermal hazards and improving reactor design for safer and more efficient processes. researchgate.net
Optimal Experimental Design: Model-based design of experiments (MBDoE) is being applied to accelerate the development of predictive models for reactions like the exothermic esterification of this compound. ntnu.no This involves using computational frameworks to design optimal experimental campaigns that account for uncertainties and operational constraints. ntnu.norsc.org
Quantum Chemical Methods: Quantum chemistry is employed to study reaction mechanisms and kinetics at a molecular level. For instance, calculations have been used to investigate the reaction of propionic acid with sulfur trioxide to form propionic sulfuric anhydride, providing insights into atmospheric chemistry. acs.org
Interdisciplinary Research with Focus on Green Chemistry Principles
A significant trend in this compound research is the integration of green chemistry principles to develop more sustainable processes. rsc.orgresearchgate.net
This interdisciplinary approach involves:
Atom Economy: Researchers are focused on designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, a key principle of green chemistry known as atom economy. researchgate.netacs.org
Safer Solvents and Reagents: The use of hazardous solvents and reagents is being minimized. For example, replacing acetic anhydride with this compound in certain applications, like pollen analysis, can avoid the use of controlled precursors. researchgate.net
Renewable Feedstocks: There is a growing interest in producing this compound and its derivatives from renewable resources. The modification of biomass like cellulose and lignin with this compound is a prime example of this trend. rsc.orgbohrium.com
Waste Reduction: The E-factor, which measures the amount of waste produced, is being used to compare the sustainability of different synthetic procedures. rsc.org Esterification using anhydrides is often preferred over acyl chlorides because it can generate less hazardous byproducts. rsc.org
Q & A
Q. What analytical methods are recommended for quantifying residual propionic anhydride in reaction mixtures?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. For GC, derivatization with reagents like sodium formate improves detection sensitivity by converting anhydrides into volatile derivatives . HPLC with pre-column derivatization (e.g., using this compound to acylate analytes) enhances resolution, particularly for polar compounds. Optimization of molar ratios (e.g., 30:1 this compound-to-analyte) ensures complete derivatization, as shown in paraben analysis .
Q. How does temperature influence the reactivity of this compound in acylation reactions?
Reaction efficiency depends on temperature-controlled activation. For example, in the acylation of 1,3-benzodioxole, no reaction occurs at room temperature with this compound + Zn-Aquivion, but side products form at 50–75°C. This highlights the need for precise thermal control to balance reaction rate and selectivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use inert gas (N₂/Ar) for storage to prevent hydrolysis .
- Employ fume hoods and personal protective equipment (PPE) to avoid respiratory and dermal irritation .
- Emergency showers/eye wash stations are mandatory due to its corrosive nature. Contaminated clothing must be removed immediately .
Advanced Research Questions
Q. How can isotopic labeling with deuterated this compound enhance proteomic studies?
Deuterated this compound (D10) enables precise quantification in mass spectrometry (MS). For histone PTM analysis, it acylates lysine residues, blocking trypsin cleavage and generating "Arg-C-like" peptides for bottom-up workflows. Isotopic labels (e.g., D5 vs. D0) allow multiplexed analysis of histone variants across cell types . This method improves signal-to-noise ratios in clinical samples .
Q. What mechanistic insights explain this compound’s role in polymer synthesis?
In polyimide synthesis (e.g., SIXEF™-Durene), this compound acts as an imidization catalyst, converting polyamic acid precursors into thermally stable polymers. Its use avoids water formation, which minimizes side reactions compared to acetic or butyric anhydrides . Kinetic studies suggest optimal stoichiometry and base/acid catalysts (e.g., β-picoline) are critical for high molecular weight polymers.
Q. How do contradictory data on synthesis routes inform experimental design?
Eastman’s ethylene-based synthesis of this compound avoids water byproduct formation, favoring downstream reactions with formaldehyde . However, alternative routes (e.g., coal-derived syngas + propionic acid) propose radical-mediated mechanisms under high CO pressure . Researchers must validate pathways using kinetic profiling (e.g., GC-MS monitoring) and adjust parameters (pressure, catalyst loading) to reconcile discrepancies.
Q. What strategies optimize derivatization efficiency for small molecules in LC-MS workflows?
- Reaction time : Quantitative derivatization of peptides like C(-HETE)P occurs within 10 seconds using 10 µL this compound. Prolonged exposure risks hydrolysis .
- pH control : Alkaline conditions (e.g., triethylamine buffer) enhance acylation of hydroxyl and amine groups in phenolic compounds .
- Molar excess : A 30:1 molar ratio ensures complete acylation, as demonstrated in paraben studies (Fig. 3, ).
Q. How does this compound modify biomaterials like wood or asphaltenes?
In wood modification, it reacts with hydroxyl groups in cellulose, reducing hydrophilicity and improving dimensional stability. FTIR and mechanical testing show reduced water absorption (20–30%) in treated Endospermum malaccense wood . For heavy oil asphaltenes, catalytic oxidation with this compound alters viscosity and oxidation kinetics, enabling enhanced oil recovery .
Data Contradiction and Validation
Q. Why do studies report divergent outcomes in this compound’s catalytic performance?
Discrepancies arise from solvent polarity, catalyst type (e.g., Zn-Aquivion vs. acid/base catalysts), and substrate steric effects. For example, Zn-Aquivion fails to activate MDB at room temperature but achieves 75% conversion at 75°C, whereas propanoyl chloride shows faster kinetics . Systematic screening of solvents (NMP vs. acetone) and catalysts is essential for reproducibility.
Q. How can researchers address challenges in detecting low-abundance this compound derivatives?
Combine derivatization with dispersive microextraction (DME) to concentrate analytes. For GC, use deuterated internal standards (e.g., D10-propionic anhydride) to correct matrix effects . In LC-MS, collision-induced dissociation (CID) optimizes fragmentation patterns for targeted quantification .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
